molecular formula C18H11BrN4O2S B13368394 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368394
M. Wt: 427.3 g/mol
InChI Key: QEEILUFTVGJCCV-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety and a bromophenoxy group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate alkylating agent.

    Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound, followed by cyclization with an appropriate azide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran moiety
  • A triazole ring
  • A thiadiazole component
  • A bromophenoxy substituent

These structural components contribute to its potential biological activities by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiadiazoles possess significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 25 μg/mL
Escherichia coli25 - 50 μg/mL
Bacillus subtilis10 - 20 μg/mL

The presence of bulky hydrophobic groups in the compound enhances its antibacterial activity by improving membrane penetration and interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal pathogens. The antifungal efficacy was evaluated using standard protocols against common strains such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans15 μg/mL
Aspergillus niger20 μg/mL

These results suggest that the compound may interfere with fungal cell wall synthesis or function .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole-thiadiazole derivatives. The compound's ability to inhibit cancer cell proliferation was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (μM)
MCF-75.0
A5498.0

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various triazole-thiadiazole compounds. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Study 2: Anticancer Activity

A recent investigation published in Cancer Letters assessed the anticancer properties of triazole derivatives. The study found that the compound induced apoptosis in MCF-7 cells through the mitochondrial pathway, suggesting a promising avenue for further development as an anticancer drug .

Properties

Molecular Formula

C18H11BrN4O2S

Molecular Weight

427.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11BrN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2

InChI Key

QEEILUFTVGJCCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Br

Origin of Product

United States

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